molecular formula C22H19FN6O3 B2909422 2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 1049480-94-5

2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2909422
CAS RN: 1049480-94-5
M. Wt: 434.431
InChI Key: KJIDGJVUALZAAK-UHFFFAOYSA-N
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Description

The compound “2-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one” is also known as Olaparib . It is an inhibitor of poly (ADP-ribose) polymerase (PARP 1/2) that prevents DNA repair . Olaparib has shown benefits in clinical trials of BRCA mutation-harboring ovarian and breast cancers as well as prostate, pancreatic, and non-small cell lung cancers (NSCLC) .


Synthesis Analysis

The synthesis of Olaparib involves a process that starts from (3E/Z)-3- ( ⁇ 3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl ⁇ methylidene)-2- benzofiiran-1(3H)-one . The process leads to the preparation of a novel crystalline form of Olaparib .


Molecular Structure Analysis

The molecular formula of Olaparib is C24H23FN4O3 . It is a small molecule that is orally active .


Chemical Reactions Analysis

The chemical reactions involving Olaparib are primarily related to its role as an inhibitor of the base excision repair (BER) pathway in cells . This leads to the accumulation of unrepaired single-strand breaks (SSBs), which are converted to double-strand breaks (DSBs) during DNA replication .

Scientific Research Applications

    Antibacterial Activity

    Compounds with tetrazole groups have been studied for their antibacterial properties against various bacterial strains .

    Anticancer Activity

    Similar structures have been screened for anticancer properties, with molecular docking studies comparing their effectiveness to standard drugs .

    Anti-HIV Activity

    Indole and oxochromenyl derivatives have been explored for their potential as anti-HIV agents through molecular docking studies .

    Antifungal Activity

    Tetrazole derivatives have been assessed for their antifungal activity against strains like Candida albicans .

Safety and Hazards

Olaparib is toxic if swallowed and may damage fertility or the unborn child . It also causes damage to organs through prolonged or repeated exposure . Safety precautions include obtaining special instructions before use, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3/c23-15-5-7-16(8-6-15)29-21(24-25-26-29)14-27-9-11-28(12-10-27)22(31)20-13-18(30)17-3-1-2-4-19(17)32-20/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIDGJVUALZAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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